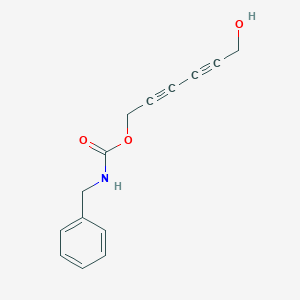
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylcarbamate group attached to a hydroxyhexa-2,4-diyn-1-yl chain, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 6-hydroxyhexa-2,4-diyn-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bonds in the hexa-2,4-diyn-1-yl chain can be reduced to form alkenes or alkanes.
Substitution: The benzylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functionalities.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of substituted benzylcarbamates with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or disruption of cellular processes. The hydroxy and carbamate groups may play a role in binding to these targets, while the diynyl chain could influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the diynyl chain but lacks the hydroxy and carbamate groups.
10-(6-Hydroxyhexa-2,4-diyn-1-yl)-10H-phenothiazine 5-oxide: Contains a similar diynyl chain with additional functional groups.
Uniqueness
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is unique due to the presence of both the hydroxy and benzylcarbamate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
113406-16-9 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
6-hydroxyhexa-2,4-diynyl N-benzylcarbamate |
InChI |
InChI=1S/C14H13NO3/c16-10-6-1-2-7-11-18-14(17)15-12-13-8-4-3-5-9-13/h3-5,8-9,16H,10-12H2,(H,15,17) |
Clé InChI |
DZUSDURJGRBNHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)OCC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















